molecular formula C8H9NO3 B1620700 N,2-dihydroxy-5-methylbenzamide CAS No. 61799-77-7

N,2-dihydroxy-5-methylbenzamide

Cat. No.: B1620700
CAS No.: 61799-77-7
M. Wt: 167.16 g/mol
InChI Key: AQZRRKBZDRLEHU-UHFFFAOYSA-N
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Description

It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-dihydroxy-5-methylbenzamide can be synthesized from methyl 5-methylsalicylate. The synthetic route involves the hydrolysis of methyl 5-methylsalicylate to produce 5-methylsalicylic acid, which is then converted to its corresponding acid chloride. The acid chloride is subsequently reacted with hydroxylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dihydroxy-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N,2-dihydroxy-5-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N,2-dihydroxy-5-methylbenzamide exerts its effects involves the inhibition of specific enzymes. It targets enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This action is mediated through the interaction with the active sites of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxybenzamide
  • 2-hydroxybenzamide
  • 5-methylsalicylamide

Comparison

N,2-dihydroxy-5-methylbenzamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown superior enzyme inhibition properties and a broader range of applications in scientific research .

Properties

IUPAC Name

N,2-dihydroxy-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRRKBZDRLEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381869
Record name N,2-dihydroxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-77-7
Record name N,2-dihydroxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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